molecular formula C23H16Cl2N4 B3036060 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine CAS No. 338962-06-4

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine

Cat. No.: B3036060
CAS No.: 338962-06-4
M. Wt: 419.3 g/mol
InChI Key: FOSKXNHOICZLSR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative characterized by a diazenyl linker at the 5-position of the pyrimidine core, substituted with a 3,5-dichlorophenyl group. The 4-position is occupied by a 4-methylphenyl group, while the 2-position features a phenyl substituent. Notably, related pyrimidine derivatives are explored for their biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-methylphenyl)-2-phenylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N4/c1-15-7-9-16(10-8-15)22-21(29-28-20-12-18(24)11-19(25)13-20)14-26-23(27-22)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSKXNHOICZLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148518
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338962-06-4
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338962-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The compound’s structure comprises a pyrimidine ring substituted at positions 2, 4, and 5 with phenyl, 4-methylphenyl, and 3,5-dichlorophenyldiazenyl groups, respectively. The synthesis involves two critical stages:

  • Pyrimidine Core Formation : Construction of 4-(4-methylphenyl)-2-phenylpyrimidine.
  • Azo-Coupling : Introduction of the 3,5-dichlorophenyldiazenyl group at position 5.

Pyrimidine Core Synthesis

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyrimidine ring is typically synthesized via cyclocondensation between 1,3-dicarbonyl compounds and amidines. For 4-(4-methylphenyl)-2-phenylpyrimidine:

  • Reactants :
    • 4-Methylacetophenone (1,3-diketone analog)
    • Benzamidine hydrochloride (amidine source)
  • Conditions :
    • Solvent: Ethanol or acetic acid
    • Catalyst: Concentrated hydrochloric acid
    • Temperature: Reflux at 80–100°C for 12–24 hours.

Mechanism :

  • The 1,3-diketone undergoes enolization, followed by nucleophilic attack by the amidine.
  • Cyclodehydration forms the pyrimidine ring, with substituents dictated by reactant stoichiometry.

Yield : ~60–70% (reported for analogous pyrimidines).

Alternative Route: Biginelli Reaction Modification

While the Biginelli reaction traditionally produces dihydropyrimidinones, modifications enable fully aromatic pyrimidines:

  • Reactants :
    • 4-Methylbenzaldehyde
    • Ethyl acetoacetate
    • Urea
  • Oxidative Aromatization :
    • Post-condensation treatment with MnO2 or HNO3 removes hydrogen atoms from the dihydropyrimidine intermediate.

Limitation : Lower regioselectivity for substituent placement compared to cyclocondensation.

Diazonium Salt Formation

Diazotization of 3,5-Dichloroaniline

The 3,5-dichlorophenyldiazenyl group is introduced via electrophilic aromatic substitution using a diazonium salt:

  • Reactants :
    • 3,5-Dichloroaniline
    • Sodium nitrite (NaNO2)
    • Hydrochloric acid (HCl)
  • Conditions :
    • Temperature: 0–5°C (ice bath)
    • Time: 30–60 minutes

Reaction :
$$
\text{3,5-Dichloroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{3,5-Dichlorobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$

Critical Considerations :

  • Excess HCl prevents diazonium salt decomposition.
  • Immediate use post-formation is essential due to thermal instability.

Azo-Coupling Reaction

Electrophilic Substitution on Pyrimidine

The diazonium salt couples with the pyrimidine precursor at position 5, which must be activated for electrophilic attack. Two activation strategies are documented:

Pyrimidine Phenol Coupling
  • Precursor : 5-Hydroxy-4-(4-methylphenyl)-2-phenylpyrimidine
  • Conditions :
    • Solvent: Aqueous NaOH (pH 10–12) or glacial acetic acid
    • Temperature: 0–10°C
    • Time: 2–4 hours

Mechanism :

  • The diazonium salt acts as an electrophile, attacking the electron-rich C5 position of the pyrimidine phenol.
  • Elimination of HCl forms the azo bond (–N=N–).

Yield : ~50–65% (extrapolated from analogous couplings).

Direct Coupling with Unactivated Pyrimidine

In the absence of a hydroxyl group, coupling requires Lewis acid catalysts (e.g., AlCl3) to activate the pyrimidine ring. However, this method risks regiochemical ambiguity and reduced yields.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol/water mixtures preferentially precipitate the product.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves unreacted precursors.

Analytical Validation

Technique Key Data
1H NMR Aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.4 ppm, singlet)
IR Spectroscopy N=N stretch (~1450 cm−1), C-Cl stretch (~750 cm−1)
HPLC Purity >95% (C18 column, acetonitrile/water gradient)

Challenges and Optimization Opportunities

Regioselectivity in Azo-Coupling

Position 5 selectivity depends on the pyrimidine’s electronic profile. Computational studies (DFT) suggest that electron-donating groups at C4 enhance C5 reactivity by increasing electron density.

Solvent and Temperature Effects

  • Polar Solvents : Improve diazonium salt stability but may slow coupling kinetics.
  • Low Temperatures : Minimize diazonium decomposition but require extended reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the diazenyl and aromatic sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight CAS Number Key Differences
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine Pyrimidine 2-position: NH₂ (vs. phenyl in target compound) 358.23 338962-05-3 Amine group enhances polarity, potentially improving solubility but reducing lipophilicity .
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione Triazole-thione Triazole core; morpholinylmethyl group at 2-position Not provided 1349172-89-9 Triazole-thione core may confer antimicrobial activity; morpholine enhances solubility .
N-(3,5-dichlorophenyl)-2-[[5-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidinyl]acetamide Thieno[2,3-d]pyrimidine Fused thiophene-pyrimidine core; sulfanylacetamide linker Not provided Not provided Sulfur-containing core and acetamide linker may influence receptor binding kinetics .
4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-isoxazole-3-yl]-2-methylbenzamide Isoxazole Isoxazole core; trifluoromethyl group Not provided Not provided Trifluoromethyl group increases metabolic stability; isoxazole core used in agrochemicals .

Key Findings :

Core Structure Impact: Pyrimidine derivatives (e.g., target compound and pyrimidinamine analog) are structurally rigid, favoring π-π stacking interactions in materials or drug-receptor binding. Triazole-thiones (e.g., 22a ) exhibit higher synthetic yields (72–83%) compared to pyrimidines, suggesting easier scalability. Thieno[2,3-d]pyrimidines (e.g., ) incorporate sulfur atoms, which may enhance redox activity or enzyme inhibition.

Substituent Effects :

  • The 3,5-dichlorophenyl group (common in all compounds) contributes to electron-withdrawing effects, stabilizing the diazenyl linker and enhancing electrophilicity.
  • Morpholine/piperazine substituents (e.g., 23a ) improve aqueous solubility but may reduce blood-brain barrier permeability.
  • Trifluoromethyl groups (e.g., ) enhance thermal stability and resistance to metabolic degradation.

Applications: Pyrimidines with diazenyl groups are explored as dyes or photoresponsive materials . Triazole-thiones and thienopyrimidines are prioritized in antimicrobial and anticancer research due to heterocyclic diversity . Isoxazole derivatives are prominent in agrochemical patents (e.g., insecticides) .

Biological Activity

The compound 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine (CAS No. 338962-06-4) is a synthetic organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H16Cl2N4
  • Molecular Weight : 419.31 g/mol
  • Structure : The compound features a pyrimidine core substituted with a diazenyl group and aromatic rings, which contribute to its biological interactions.
PropertyValue
Molecular FormulaC23H16Cl2N4
Molecular Weight419.31 g/mol
CAS Number338962-06-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their function. This interaction may influence cellular pathways involved in inflammation and cancer proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of diazenyl-pyrimidines exhibit significant anticancer properties. For example, research suggests that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Case Study: Anticancer Evaluation

A study evaluated the anticancer effects of various diazenyl derivatives, including those structurally related to the target compound. The results demonstrated that some derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

MicroorganismActivity (MIC µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

This data indicates that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including diazotization followed by coupling reactions.

Synthetic Route Overview

  • Diazotization : The synthesis begins with the diazotization of 3,5-dichloroaniline.
  • Coupling : The resulting diazonium salt is then coupled with 4-methylphenylpyrimidine under controlled conditions.

Industrial Production Methods

For large-scale production, batch reactors are commonly used to optimize the synthesis process for yield and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-[2-(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves diazo coupling reactions between pyrimidine precursors and aryl diazonium salts. For example, a pyrimidine intermediate (e.g., 4-(4-methylphenyl)-2-phenylpyrimidin-5-amine) can react with 3,5-dichlorophenyldiazonium chloride under acidic conditions (pH 4–6) at 0–5°C to form the diazenyl bond. Sodium nitrite and HCl are commonly used for diazotization. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to diazonium salt) and using ice baths to minimize side reactions .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor by TLC (Rf ≈ 0.5 in 7:3 hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • FT-IR : Look for N=N stretch (diazenyl) at 1430–1480 cm⁻¹ and C-Cl stretches (3,5-dichlorophenyl) at 750–800 cm⁻¹ .
  • ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm. The methyl group (4-methylphenyl) resonates as a singlet at δ 2.3–2.5 ppm. Coupling patterns in the pyrimidine ring (e.g., H-6) can confirm substitution .
  • UV-Vis : Strong absorbance in the visible range (λmax ≈ 400–450 nm) due to the conjugated diazenyl-aryl system, useful for photophysical studies .

Q. How can researchers resolve contradictions in melting point or solubility data reported for this compound?

  • Reproducibility : Ensure consistent recrystallization solvents (e.g., ethanol vs. DMF) and drying conditions (vacuum vs. ambient). Polymorphism, as observed in structurally similar pyrimidines, may explain discrepancies .
  • Analytical Cross-Validation : Pair DSC (differential scanning calorimetry) with hot-stage microscopy to confirm phase transitions. Solubility tests in DMSO, THF, and chloroform should follow standardized protocols (e.g., shake-flask method) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s bioactivity or binding affinity toward specific targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). The 3,5-dichlorophenyl group may engage in hydrophobic interactions, while the pyrimidine ring participates in π-π stacking .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Correlate with in vitro data (e.g., IC50 values) from structurally analogous pyrimidines .

Q. How can researchers design experiments to investigate the compound’s potential as a photoswitchable or redox-active material?

  • Photochromism Studies : Expose to UV/visible light (300–500 nm) and monitor absorbance changes. The diazenyl group may exhibit cis-trans isomerism, detectable by ¹H NMR (split aromatic peaks) or transient absorption spectroscopy .
  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6). The pyrimidine ring’s electron-deficient nature may lead to reversible reduction peaks near −1.2 V (vs. Ag/AgCl) .

Q. What strategies are effective for analyzing intermolecular interactions in the crystal structure of this compound?

  • X-ray Crystallography : Resolve dihedral angles between the pyrimidine core and substituents. Intramolecular H-bonds (e.g., N–H⋯N) and weak C–H⋯π interactions stabilize the lattice, as seen in analogous pyrimidines .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯Cl, C–H⋯O) using CrystalExplorer. Compare with related structures to identify packing motifs .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Validation Steps :

Reassess force field parameters (e.g., AMBER vs. CHARMM) in docking simulations.

Perform free-energy perturbation (FEP) calculations to account for solvation effects.

Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine

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